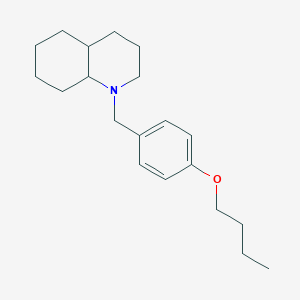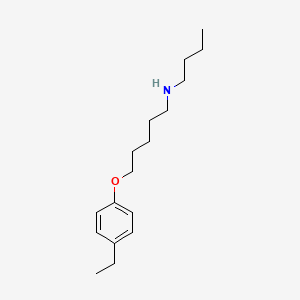
1-(4-butoxybenzyl)decahydroquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-butoxybenzyl)decahydroquinoline, also known as BDQ, is a potent antimycobacterial agent that has been recently approved by the FDA for the treatment of multidrug-resistant tuberculosis (MDR-TB). BDQ is a member of a new class of drugs called diarylquinolines, which have shown promising results in the treatment of MDR-TB. In
Mecanismo De Acción
1-(4-butoxybenzyl)decahydroquinoline targets the ATP synthase enzyme in Mycobacterium tuberculosis, which is responsible for the production of ATP. 1-(4-butoxybenzyl)decahydroquinoline binds to the c-ring of the ATP synthase, inhibiting its activity and leading to a decrease in ATP production. This results in the death of the bacteria, making 1-(4-butoxybenzyl)decahydroquinoline a potent antimycobacterial agent.
Biochemical and Physiological Effects:
1-(4-butoxybenzyl)decahydroquinoline has been shown to have minimal toxicity in animal studies, making it a safe option for use in humans. 1-(4-butoxybenzyl)decahydroquinoline has also been shown to have a long half-life, allowing for once-daily dosing. In addition, 1-(4-butoxybenzyl)decahydroquinoline has been shown to have good tissue penetration, allowing it to reach areas of infection that are difficult to treat with other antimycobacterial agents.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-(4-butoxybenzyl)decahydroquinoline in lab experiments is its potency against MDR-TB, making it a valuable tool for studying drug resistance in bacteria. However, one of the limitations of using 1-(4-butoxybenzyl)decahydroquinoline is its high cost, which may limit its use in certain research settings.
Direcciones Futuras
For the use of 1-(4-butoxybenzyl)decahydroquinoline in scientific research include the development of new diarylquinoline compounds, combination therapy with other antimycobacterial agents, and the treatment of other bacterial infections.
Métodos De Síntesis
The synthesis of 1-(4-butoxybenzyl)decahydroquinoline involves a multi-step process that includes the reaction of 4-butoxybenzyl chloride with cyclohexanone to form the intermediate 4-butoxybenzyl cyclohexanone. The intermediate is then reacted with ammonium acetate and sodium borohydride to form the final product, 1-(4-butoxybenzyl)decahydroquinoline. This synthesis method has been optimized to increase the yield and purity of 1-(4-butoxybenzyl)decahydroquinoline, making it a viable option for large-scale production.
Aplicaciones Científicas De Investigación
1-(4-butoxybenzyl)decahydroquinoline has been extensively studied for its antimycobacterial activity and has shown promising results in the treatment of MDR-TB. In addition, 1-(4-butoxybenzyl)decahydroquinoline has also been studied for its potential use in the treatment of other bacterial infections such as leprosy and Buruli ulcer. 1-(4-butoxybenzyl)decahydroquinoline has also been used in combination therapy with other antimycobacterial agents to enhance their efficacy.
Propiedades
IUPAC Name |
1-[(4-butoxyphenyl)methyl]-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31NO/c1-2-3-15-22-19-12-10-17(11-13-19)16-21-14-6-8-18-7-4-5-9-20(18)21/h10-13,18,20H,2-9,14-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDUKYMOEZIVCGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)CN2CCCC3C2CCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-butoxyphenyl)methyl]-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-fluorophenyl)-1,3-thiazolidin-4-one](/img/structure/B5216608.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)thio]acetamide](/img/structure/B5216609.png)
![N-(2-methyl-2-propen-1-yl)-2-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B5216614.png)
![2-(4-hydroxy-3-methoxybenzylidene)-6,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5216623.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-4-oxo-4-phenylbutanamide](/img/structure/B5216627.png)
![N-(1-{1-[3-(cyclopentyloxy)benzyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B5216635.png)
![2-oxo-2-[(1-phenylethyl)amino]ethyl N-benzoylmethioninate](/img/structure/B5216640.png)
![N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}-4-propoxybenzamide](/img/structure/B5216646.png)


![1-(1-cyclopentyl-4-piperidinyl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-(3-pyridinylmethyl)methanamine](/img/structure/B5216682.png)
![1'-[2-(2-fluorophenyl)-1-methylethyl]-1,4'-bipiperidine](/img/structure/B5216696.png)
![2-[3-(4-ethylphenyl)-1-phenyl-1H-pyrazol-4-yl]-3-(2-furylmethyl)-1,3-thiazolidin-4-one](/img/structure/B5216699.png)
![2-[3-(3,5-dimethylphenyl)-2-methylpropyl]-1H-benzimidazole](/img/structure/B5216718.png)